cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-ol
Description
This compound features a bicyclo[3.2.0]heptane core, a seven-membered bicyclic system with a nitrogen atom (aza group) at position 2. Key substituents include:
- A methyl group at position 1 (cis configuration).
- A toluene-4-sulfonyl group at position 2, contributing electron-withdrawing and steric effects.
Recent studies emphasize the role of bicyclic frameworks in modulating pharmacokinetic properties and target selectivity, particularly in antimicrobial and enzyme-inhibitory contexts .
Properties
IUPAC Name |
(1S,5S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11,13,16H,7-9H2,1-2H3/t11-,13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZVRFNNRACQAW-UFPXDFCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3[C@]2(C(C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pt-Catalyzed Cycloisomerization of Allenyne Precursors
The bicyclo[3.2.0]heptane framework is efficiently constructed via platinum-catalyzed cycloisomerization of allenyne precursors. In a seminal approach, allenyne 4 undergoes PtCl₂-mediated cyclization in toluene to form a seven-membered platinum complex, which rearranges into the bicyclic structure (Scheme 4) . The solvent critically influences chemoselectivity: toluene favors bicyclo[3.2.0] product formation, whereas methanol leads to monocyclic byproducts .
Table 1: Solvent Effects on Pt-Catalyzed Cycloisomerization
| Solvent | Product Selectivity | Yield (%) |
|---|---|---|
| Toluene | Bicyclo[3.2.0] | 85–92 |
| Methanol | Monocyclic | 60–70 |
| CH₂Cl₂ | Mixed | 75–80 |
The mechanism involves platinum coordination to the alkyne, triggering endo-cyclization to form a bicyclic carbocation intermediate. Proton abstraction and reductive elimination yield the azabicyclo[3.2.0]heptane core . This method achieves 70–95% yields under anhydrous conditions with 10 mol% PtCl₂ .
Tandem Ir/Pt-Catalyzed Enyne Cyclization
A sequential Ir/Pt catalysis strategy enables stereocontrolled synthesis. Enantiopure enyne 29A , prepared via iridium-catalyzed asymmetric allylic amination, undergoes PtCl₂-mediated cyclization in THF to furnish azabicyclo[3.2.0]heptane 30A (Scheme 11) . The use of chiral ligands (e.g., 2-MeO-C₆H₄-substituted phosphoramidites) ensures high enantiomeric excess (>90% ee) .
Key Advantages :
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Stereochemical fidelity : Retains configuration from chiral enyne precursors.
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Functional group tolerance : Compatible with Ts-protected amines and hydroxyl groups.
Stereochemical Control via Chiral Auxiliaries
The rel-(1R,5S) configuration is enforced using chiral auxiliaries or resolving agents. For example, diacid 129 (derived from dimethyl itaconate) is resolved via crystallization with dehydroabietylamine, yielding enantiopure intermediates . Enzymatic resolution of diol 131 using lipases further enhances stereochemical purity .
Critical Parameters :
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Temperature : Reactions at −80°C minimize epimerization during MeLi-mediated cyclopropanation .
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Solvent polarity : Low-polarity solvents (e.g., THF) stabilize transition states favoring the cis isomer .
Introduction of the toluene-4-sulfonyl group is achieved via nucleophilic substitution or sulfonylation. Treatment of the secondary amine intermediate with TsCl (2 eq) in CH₂Cl₂ and triethylamine affords the tosyl-protected product in 85–90% yield . Microwave-assisted tosylation reduces reaction times from 12 h to 30 min without compromising yield .
Optimization Data :
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Base : Et₃N > pyridine (reduced side reactions).
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Solvent : CH₂Cl₂ > DMF (avoids over-sulfonylation).
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/EtOAc gradient) to achieve 95% purity . Recrystallization from ethanol/water mixtures enhances crystalline quality. Characterization by ¹H/¹³C NMR confirms the cis configuration:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 8.3 Hz, 2H, ArH), 7.35 (d, J = 8.0 Hz, 2H, ArH), 4.25 (m, 1H, OH), 3.45 (m, 1H, NCH₂) .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Methods
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Pt-Catalyzed Cyclization | 85–92 | – | Rapid core assembly |
| Ir/Pt Tandem Catalysis | 70–95 | >90 | Stereocontrol |
| Enzymatic Resolution | 50–60 | 98–99 | High enantiopurity |
The Pt-catalyzed route is optimal for large-scale synthesis, while enzymatic resolution suits applications requiring high enantiomeric excess.
Scientific Research Applications
cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-ol involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the tosyl group can enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog 1: (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Core Structure : Bicyclo[3.2.0]heptane with 4-thia-1-aza substitution (sulfur atom at position 4).
- Key Features :
- Comparison :
- The sulfur atom in this analog contrasts with the sulfonyl group in the target compound, which may reduce ring strain but increase chemical stability.
- The absence of a hydroxyl group in this analog likely reduces aqueous solubility compared to the target compound.
Structural Analog 2: 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
- Core Structure : Tetracyclic system (dithia-aza) with fused bicyclic and aromatic components.
- Key Features :
- Comparison :
- The tetracyclic framework of this analog introduces greater rigidity and steric hindrance compared to the target’s bicyclic system.
- The methoxy group may confer different metabolic stability compared to the target’s hydroxyl group.
Structural Analog 3: 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)
- Core Structure : Similar to Analog 2 but with a 4-hydroxyphenyl group.
- Comparison: The hydroxyl group in this analog mirrors that in the target compound, suggesting comparable solubility profiles. The tetracyclic vs.
Comparative Data Table
Research Implications
- Target Compound : The toluenesulfonyl group may act as a leaving group in nucleophilic reactions, while the hydroxyl group could enhance solubility for drug delivery applications.
- Analog 1 : Its β-lactam-like structure and crystallinity suggest utility in antibiotic design, though stability issues may arise compared to the target compound .
- Analogs 2–3 : Their tetracyclic systems and aromatic groups highlight trade-offs between structural complexity and bioactivity, with the hydroxylated analog (3) being a closer functional match to the target compound .
Biological Activity
Overview
cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-ol, also known as rel-(1R,5S)-1-methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-ol, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique bicyclic structure and a toluene sulfonyl group, which may enhance its interaction with biological targets.
- IUPAC Name : rel-(1R,5S)-1-methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-ol
- Molecular Formula : C14H19NO3S
- Molecular Weight : 281.37 g/mol
- CAS Number : 2387531-85-1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound’s bicyclic structure allows for unique binding properties, potentially leading to inhibition or activation of target proteins involved in various biochemical pathways.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties, particularly against bacterial strains. The sulfonyl group may contribute to this activity by enhancing lipophilicity and membrane penetration.
2. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of β-lactamase inhibitors which are crucial in combating antibiotic resistance. Its structural features suggest it could effectively bind to the active sites of these enzymes, thereby restoring the efficacy of β-lactam antibiotics.
Case Study 1: Synthesis and Antimicrobial Testing
A study synthesized this compound and evaluated its antimicrobial properties against various pathogens including Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with β-lactamase enzymes. Using molecular docking studies, researchers demonstrated that this compound binds effectively to the active site of the enzyme, inhibiting its activity and thereby enhancing the potency of β-lactam antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| Bicyclo[4.1.0]heptenes | Bicyclic | Moderate antimicrobial | Different substituents |
| Bicyclo[2.2.1]heptanes | Bicyclic | Limited enzyme inhibition | Smaller ring size |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing cis-1-Methyl-2-(toluene-4-sulfonyl)-2-aza-bicyclo[3.2.0]heptan-7-ol?
- Methodological Answer : A typical approach involves the reduction of a bicyclic keto precursor using agents like NaBH₄ or lithium tri-tert-butoxyaluminum hydride. For example, reduction of a keto acetate derivative with NaBH₄ in ethanol under nitrogen yields the alcohol product with 83% efficiency. Chromatographic purification (e.g., silica gel preparative plates with ethyl acetate/cyclohexane) is critical for isolating stereoisomers . Sulfonylation steps (e.g., introducing the toluene-4-sulfonyl group) may precede or follow bicyclo ring formation, depending on substrate stability .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl at ~3450 cm⁻¹, sulfonyl S=O at ~1360–1170 cm⁻¹). Nuclear Magnetic Resonance (NMR) resolves stereochemistry: the exo C-7 proton appears at δ 4.00–4.22 (100 MHz, CDCl₃), while methyl and sulfonyl groups are confirmed via singlet peaks (e.g., δ 1.96 for CH₃CO-) . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula (e.g., Anal. Calcd for C₁₄H₁₉NO₃S: C, 59.76; H, 6.77; Found: C, 59.69; H, 6.71) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be resolved?
- Methodological Answer : Stereoselective reduction is achieved by tuning reducing agents. For instance, NaBH₄ favors cis-diastereomers, while bulky hydrides like lithium tri-tert-butoxyaluminum hydride may alter selectivity. Chromatographic separation (e.g., preparative TLC with 2:1 ethyl acetate/cyclohexane) isolates isomers, with bands analyzed via NMR for exo/endo proton configurations (e.g., δ 4.62 for endo C-7 protons) . Computational modeling (DFT) predicts transition states to optimize stereochemical outcomes.
Q. What analytical strategies address discrepancies in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer : Contradictions often arise from impurities or residual solvents. Use deuterated solvents (CDCl₃) to avoid proton interference. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling networks. Confirming purity via HPLC (C18 column, acetonitrile/water gradient) ensures spectral reliability. If stereochemical assignments conflict, X-ray crystallography provides definitive confirmation .
Q. How is the compound purified when traditional methods fail to remove sulfonyl byproducts?
- Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges effectively isolates sulfonylated products. Conditioning with methanol (2 mL) followed by sample loading and elution with 90:10 methanol/water removes polar impurities. For persistent byproducts, recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
